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Compound of Interest

Compound Name: Methyl 6-amino-5-chloronicotinate

Cat. No.: B1391025 Get Quote

An In-depth Technical Guide to Methyl 6-amino-
5-chloronicotinate
Abstract: This technical guide provides a comprehensive overview of the physical, chemical,

and spectroscopic properties of Methyl 6-amino-5-chloronicotinate (CAS No. 856211-63-7).

Designed for researchers, chemists, and professionals in drug development and agrochemical

synthesis, this document synthesizes critical data on the compound's identification,

physicochemical characteristics, reactivity, and applications. Furthermore, it outlines a plausible

synthetic pathway and provides detailed protocols for handling, storage, and spectroscopic

analysis, grounding all information in authoritative references to ensure scientific integrity and

practical utility.

Compound Identification and Overview
Methyl 6-amino-5-chloronicotinate is a substituted pyridine derivative, a class of heterocyclic

compounds of significant interest in medicinal and agricultural chemistry. Its structure

incorporates a pyridine ring functionalized with an amino group, a chlorine atom, and a methyl

ester. This unique combination of functional groups makes it a versatile synthetic building

block.[1]

The strategic placement of the electron-donating amino group and the electron-withdrawing

chloro and methyl carboxylate groups on the pyridine ring creates a molecule with distinct

electronic properties, influencing its reactivity and potential as a precursor for more complex
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molecular architectures.[2] It is primarily utilized as a key intermediate in the synthesis of novel

compounds with potential biological activity.[1][3]

Structure:

Caption: Molecular Structure of Methyl 6-amino-5-chloronicotinate.

Physicochemical Properties
Quantitative experimental data for properties such as melting point, boiling point, and solubility

are not readily available in public domain literature. However, vendor information and

computational models provide key insights into its physical state and molecular characteristics.

Property Value Source(s)

CAS Number 856211-63-7 [1][3][4]

Molecular Formula C₇H₇ClN₂O₂ [1][3]

Molecular Weight 186.60 g/mol [1][4]

Appearance White powder [5]

Purity
≥95-99% (Typical commercial

grades)
[1][3]

Monoisotopic Mass 186.0196 Da [6]

Topological Polar Surface Area

(TPSA)
65.21 Å² [4][7]

Hydrogen Bond Donors 1 (the amino group) [4][7]

Hydrogen Bond Acceptors
4 (ester oxygens, pyridine

nitrogen, amine nitrogen)
[4][7]

Rotatable Bonds
1 (the C-C bond to the ester

group)
[4][7]

Predicted XlogP 1.0 - 1.1 [6][7]
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Expert Insight: The moderate TPSA and low rotatable bond count suggest a degree of

molecular rigidity. The predicted XlogP value indicates that the compound is relatively balanced

in terms of hydrophilicity and lipophilicity, a feature often sought in drug development for oral

bioavailability. The presence of multiple hydrogen bond acceptors and one donor implies it will

have moderate solubility in polar protic solvents.

Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for the structural confirmation and purity

assessment of Methyl 6-amino-5-chloronicotinate. While full experimental spectra are not

publicly available, a detailed prediction based on its structure provides a reliable reference for

researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.

Aromatic Protons (H-2, H-4): The two protons on the pyridine ring are in different electronic

environments and are expected to appear as two separate singlets or very narrowly split

doublets in the downfield region (δ 7.5-8.5 ppm).

Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a single,

broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical

shift can vary (typically δ 4.5-5.5 ppm) depending on the solvent and concentration.

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group will give a sharp

singlet, typically in the δ 3.8-4.0 ppm region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 7 distinct signals

corresponding to each unique carbon atom in the molecule.

Ester Carbonyl (C=O): Expected furthest downfield, around δ 165-170 ppm.

Aromatic Carbons (Pyridine Ring): Five signals are expected in the δ 110-160 ppm range.

The carbons directly attached to heteroatoms (C-5 attached to Cl, C-6 attached to N) will
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have their chemical shifts significantly influenced by these substituents.

Ester Methyl Carbon (-OCH₃): Expected furthest upfield, around δ 50-55 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Expected
Appearance

3450 - 3300 N-H Stretch Primary Amine (-NH₂) Two sharp bands

3100 - 3000
C-H Stretch

(Aromatic)
Pyridine Ring Weak to medium

2990 - 2850 C-H Stretch (Aliphatic) Methyl Ester (-OCH₃) Weak

~1725 C=O Stretch Ester Strong, sharp

1620 - 1580 N-H Bend Primary Amine (-NH₂) Medium

1580 - 1450 C=C and C=N Stretch Pyridine Ring Multiple bands

1300 - 1100 C-O Stretch Ester Strong

800 - 600 C-Cl Stretch Aryl Chloride Medium to strong

Expert Insight: The presence of two distinct N-H stretching bands is a hallmark of a primary

amine.[8] The precise position of the C=O stretch can provide clues about electronic effects;

electron donation from the amino group may slightly lower this frequency compared to an

unsubstituted nicotinate ester.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.
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Adduct Ion Predicted m/z

[M]⁺ 186.0191

[M+H]⁺ 187.0269

[M+Na]⁺ 209.0088

[M+K]⁺ 224.9828

Isotopic Pattern:

Expert Insight: A key feature to look for is the characteristic isotopic pattern of chlorine. The

molecular ion region will show two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of

approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This

provides definitive evidence for the presence of a single chlorine atom in the molecule.

Chemical Properties and Reactivity
The reactivity of Methyl 6-amino-5-chloronicotinate is governed by its three primary

functional groups and the aromatic ring system. This makes it a versatile intermediate for

constructing a diverse range of derivatives.

Methyl 6-amino-5-chloronicotinate

 

Nucleophilic Attack
(e.g., Acylation, Alkylation)

Amino Group (-NH₂)

Nucleophilic Aromatic Substitution
(e.g., Buchwald-Hartwig, Suzuki Coupling)

Chloro Group (-Cl)

Hydrolysis / Amidation

Ester Group (-COOCH₃)

N-Alkylation / Oxidation
Pyridine Nitrogen
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Caption: Key Reactive Sites of Methyl 6-amino-5-chloronicotinate.

Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It can readily

undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a

wide variety of substituents.

Chloro Group (-Cl): The chlorine atom is a leaving group, making this position susceptible to

nucleophilic aromatic substitution. More importantly, it serves as a handle for modern metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the

formation of carbon-carbon and carbon-heteroatom bonds.

Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding

carboxylic acid under acidic or basic conditions.[9] The acid can then be converted to

amides, acid chlorides, or other derivatives. The ester can also undergo direct amidation.

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring

itself is electron-deficient and can participate in various transformations, with its reactivity

profile heavily modulated by the existing substituents.

Synthesis and Purification
While specific literature detailing the synthesis of CAS 856211-63-7 is scarce, a highly

plausible and efficient route can be designed based on established chemical transformations of

similar molecules. The most logical approach involves the selective reduction of a nitro-group

precursor.

Proposed Synthetic Pathway
The synthesis can be achieved via the catalytic hydrogenation of Methyl 6-chloro-5-

nitronicotinate (CAS 59237-53-5), which is a commercially available starting material.[10] This

method is well-documented for the reduction of nitro groups on aromatic rings without affecting

other functional groups like esters or aryl chlorides.[11]

Caption: Proposed workflow for the synthesis of Methyl 6-amino-5-chloronicotinate.

Experimental Protocol: Catalytic Hydrogenation
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Disclaimer: This protocol is a representative procedure based on analogous reactions and

should be adapted and optimized under proper laboratory safety protocols.

Reactor Setup: To a hydrogenation vessel or a heavy-walled round-bottom flask equipped

with a magnetic stir bar, add Methyl 6-chloro-5-nitronicotinate (1.0 eq).

Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5%

Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the starting

material). Add anhydrous methanol as the solvent to create a slurry.

Hydrogenation: Securely connect the flask to a hydrogen source (e.g., a balloon or a Parr

hydrogenator). Evacuate the flask and backfill with hydrogen gas three times to ensure an

inert atmosphere is replaced by hydrogen.

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a

positive pressure of hydrogen (1 atm is often sufficient). Monitor the reaction progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

until the starting material is fully consumed.

Work-up: Once the reaction is complete, carefully purge the vessel with nitrogen to remove

excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C

catalyst. Wash the Celite® pad with additional methanol to recover any adsorbed product.

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure

using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization, for instance from

ethanol or an ethanol/water mixture, to yield the final product as a white to off-white solid.[11]

Applications in Research and Development
Methyl 6-amino-5-chloronicotinate serves as a valuable building block for creating libraries of

compounds for screening in both pharmaceutical and agrochemical research.

Pharmaceuticals: Its structure is a key component in the development of various therapeutic

agents. The nicotinate core is present in numerous biologically active molecules, and the
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amino and chloro substituents provide convenient handles for diversification to explore

structure-activity relationships (SAR).

Agrochemicals: This compound is an important intermediate in the synthesis of modern

herbicides and plant growth regulators.[1] The chloronicotinyl scaffold is a well-known

pharmacophore in crop protection agents.

Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with this compound.

Hazard Identification: Based on safety data sheets for this and structurally related

compounds, Methyl 6-amino-5-chloronicotinate is classified as an irritant. It may cause

skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation

(H335).[12] It may also be harmful if swallowed.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted

in a well-ventilated fume hood to avoid inhalation of dust.

Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily

accessible. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-

term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and

protected from light is recommended.[1]

Conclusion
Methyl 6-amino-5-chloronicotinate is a high-value chemical intermediate with significant

potential in the fields of drug discovery and agricultural science. Its well-defined structure and

multiple reactive sites offer chemists a reliable and versatile platform for synthesizing complex

target molecules. This guide has provided a detailed summary of its known properties, a

predictive spectroscopic profile, and practical protocols for its synthesis and handling. By

consolidating this technical information, this document aims to empower researchers to utilize

this compound effectively and safely in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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